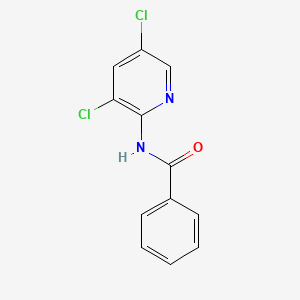

Benzamide, N-(3,5-dichloro-2-pyridinyl)-

Description

The exploration of novel chemical scaffolds is a fundamental aspect of drug discovery and materials science. The compound N-(3,5-dichloro-2-pyridinyl)-benzamide represents a confluence of two important chemical moieties: a benzamide (B126) and a dichlorinated pyridine (B92270) ring. Its academic significance is best understood by first examining the roles of its constituent parts and then exploring the activities of structurally similar molecules.

Benzamide derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. This structural motif is a key feature in a multitude of pharmacologically active molecules. The versatility of the benzamide scaffold allows for a wide array of chemical modifications, leading to compounds with diverse biological activities. In chemical research, these derivatives are investigated for a broad spectrum of therapeutic applications.

Research has consistently shown that benzamide analogs possess antimicrobial, analgesic, anti-inflammatory, and anticancer properties. Their utility also extends to the central nervous system, with certain derivatives being explored for anticonvulsant activities. The ability of the amide group to form hydrogen bonds is a crucial factor in the interaction of these molecules with biological targets such as enzymes and receptors. nih.gov This has led to the development of benzamide-containing compounds that act as enzyme inhibitors, which are vital tools in biochemical and pharmacological research.

Table 1: Investigated Pharmacological Activities of Benzamide Derivatives

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal pathogens. |

| Analgesic | Provides pain relief. |

| Anti-inflammatory | Reduces inflammation. |

| Anticancer | Shows cytotoxic activity against cancer cell lines. |

| Anticonvulsant | Helps in the management of seizures. |

While direct research on the specific biological activities of N-(3,5-dichloro-2-pyridinyl)-benzamide is not extensively documented in publicly available literature, the significance of its core scaffold can be inferred from studies on closely related molecules. The dichloropyridinyl moiety, when linked to a benzamide or similar aromatic amide structure, is a recurring theme in the development of biologically active compounds, particularly in the field of agrochemicals.

For instance, research into novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) has shown that compounds containing a dichloropyridin-2-yl group exhibit significant fungicidal and insecticidal properties. nih.govmdpi.com In these studies, the dichloropyridine part of the molecule is crucial for the observed biological activity. Specifically, certain derivatives have demonstrated potent larvicidal activity against mosquito larvae and notable inhibitory effects against various fungi. nih.gov

In medicinal chemistry, understanding the structural relationship between different compounds is key to elucidating structure-activity relationships (SAR). When considering N-(3,5-dichloro-2-pyridinyl)-benzamide, it is important to distinguish it from its positional isomers and other related analogs.

A prominent example of a medicinally important dichloropyridinyl benzamide is Roflumilast. However, it is crucial to note that Roflumilast is N-(3,5-dichloro-4-pyridinyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide . The key structural difference lies in the point of attachment of the benzamide's nitrogen atom to the pyridine ring. In the subject compound, the linkage is at the 2-position of the pyridine ring, whereas in Roflumilast, it is at the 4-position. This difference in substitution pattern makes them positional isomers with potentially distinct biological activities and metabolic profiles.

Other related analogs that have been synthesized and studied include various substituted benzamides where the dichlorophenyl moiety is present instead of dichloropyridinyl. For example, 2-Chloro-N-(3,5-dichloro-phenyl)-benzamide has been structurally characterized, providing insights into the conformational properties of such chlorinated aromatic amides. nih.gov Furthermore, research into novel pesticides has led to the synthesis of complex molecules that incorporate the dichloropyridin-2-yl group, underscoring the importance of this fragment in generating biologically active compounds. nih.govmdpi.com

Table 2: Comparison of N-(3,5-Dichloro-2-pyridinyl)-benzamide and Roflumilast

| Feature | N-(3,5-Dichloro-2-pyridinyl)-benzamide | Roflumilast |

|---|---|---|

| CAS Number | 76175-71-8 chemicalbook.com | 162401-32-3 |

| Molecular Formula | C12H8Cl2N2O chemicalbook.com | C17H14Cl2F2N2O3 |

| Pyridine Linkage | 2-position | 4-position |

| Benzamide Substituents | Unsubstituted | 3-(cyclopropylmethoxy)-4-(difluoromethoxy) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

76175-71-8 |

|---|---|

Molecular Formula |

C12H8Cl2N2O |

Molecular Weight |

267.11 g/mol |

IUPAC Name |

N-(3,5-dichloropyridin-2-yl)benzamide |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-6-10(14)11(15-7-9)16-12(17)8-4-2-1-3-5-8/h1-7H,(H,15,16,17) |

InChI Key |

YLQRAXHYAJZEFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3,5 Dichloro 2 Pyridinyl Benzamide Derivatives

Established Synthetic Pathways

The formation of the amide linkage in N-(3,5-dichloro-2-pyridinyl)-benzamide derivatives is predominantly achieved through several well-established chemical reactions. These methods provide reliable and versatile routes to a wide array of derivatives, allowing for systematic exploration of their structure-activity relationships.

Acylation Reactions of Aminopyridines with Benzoic Acid Derivatives

A cornerstone of N-(3,5-dichloro-2-pyridinyl)-benzamide synthesis is the acylation of 2-amino-3,5-dichloropyridine with a variety of benzoic acid derivatives. This method involves the direct coupling of the amine and carboxylic acid, a transformation that typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the aminopyridine.

The reaction is versatile, accommodating a wide range of substituted benzoic acids, which allows for the introduction of diverse functionalities into the benzoyl portion of the molecule. The starting material, 2-amino-3,5-dichloropyridine, can be synthesized by chlorination of 2-amino-5-chloropyridine using reagents such as N-chlorosuccinimide google.com.

Key to the success of this acylation is the use of coupling agents, which will be discussed in detail in section 2.2.1. These reagents activate the carboxylic acid, forming a more reactive intermediate that readily undergoes aminolysis.

Table 1: Examples of Acylation Reactions for Amide Synthesis

| Amine Reactant | Acid Reactant | Coupling Agent | Product | Reference |

| 2-amino-4,6-dimethylpyridine | Substituted Aromatic Acid | DCC | Corresponding Amide | researchgate.net |

| 5-Chloropyridin-2-amine | 5-methoxy-2-nitrobenzoic acid | Phosphorous oxychloride/Pyridine (B92270) | N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | tdcommons.org |

| Aniline | Chloroacetyl chloride | NEt3 | 2-Chloroacetamides | nih.gov |

Condensation Reactions Involving Benzoyl Chlorides

An alternative and often more direct route to N-(3,5-dichloro-2-pyridinyl)-benzamide derivatives is the condensation reaction between 2-amino-3,5-dichloropyridine and a substituted benzoyl chloride. This method, a variation of the Schotten-Baumann reaction, is frequently employed due to the high reactivity of acyl chlorides, which often drives the reaction to completion without the need for strong coupling agents malariaworld.org.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is crucial and is often an inert organic solvent like dichloromethane or toluene. This approach is particularly useful for large-scale synthesis due to its efficiency and the ready availability of a wide range of benzoyl chlorides.

N-Arylation Strategies for Amide Bond Formation

While less common for the direct synthesis of the primary amide bond in the target molecule, N-arylation strategies represent a powerful tool for creating more complex derivatives. These methods, typically catalyzed by transition metals like palladium or copper, involve the coupling of an amide with an aryl halide or pseudohalide.

For the synthesis of N-(3,5-dichloro-2-pyridinyl)-benzamide derivatives, this could conceptually involve the reaction of a benzamide (B126) with a suitably activated 2-halopyridine derivative. However, the more common application is in the further functionalization of the benzamide moiety. Palladium-catalyzed N-arylation, for instance, can be used to couple amines and amides with aryltrimethylgermanes researchgate.net. The development of specialized ligands has been crucial in advancing these methodologies, enabling the coupling of a broader range of substrates under milder conditions.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of amide-containing structures.

For instance, a green and efficient one-pot synthesis of 5-aryl-pyrimido[4,5-b]quinoline-dione derivatives has been developed using a three-component reaction involving anilines, aldehydes, and barbituric acids, catalyzed by L-proline in an aqueous medium rsc.org. While direct application to N-(3,5-dichloro-2-pyridinyl)-benzamide may require specific adaptation, the principles of MCRs provide a promising avenue for the rapid generation of diverse derivative libraries. The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is another powerful tool for synthesizing fused heterocyclic systems, which could be conceptually applied to build upon the N-(3,5-dichloro-2-pyridinyl)-benzamide scaffold rug.nl.

Reaction Conditions and Optimization

The efficiency and outcome of the synthesis of N-(3,5-dichloro-2-pyridinyl)-benzamide derivatives are highly dependent on the reaction conditions. Careful optimization of parameters such as the choice of coupling agents, catalysts, solvents, and temperature is crucial for maximizing yield and purity.

Role of Coupling Agents and Catalysts in Amide Synthesis

Coupling agents are indispensable in modern amide synthesis, particularly in acylation reactions involving carboxylic acids. They function by activating the carboxyl group, thereby facilitating the nucleophilic attack of the amine.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are among the most widely used coupling agents researchgate.nethepatochem.com. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress side reactions and minimize racemization in the case of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) are often used in conjunction with carbodiimides.

Phosphonium and aminium/uronium salts , such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HBTU, HATU, and COMU, are another important class of coupling reagents iris-biotech.de. These reagents are known for their high efficiency, rapid reaction times, and ability to suppress racemization. COMU, in particular, is noted for its stability and high reactivity iris-biotech.de.

The choice of the coupling agent can significantly impact the reaction's success, especially when dealing with sterically hindered substrates or those with sensitive functional groups. A comparative study of various amide-bond forming reagents in aqueous media highlighted that DMT-MM provided the best yields for coupling secondary amines, while TPTU-NMI and COMU-collidine were more effective for anilines luxembourg-bio.com.

In the context of multi-component reactions, catalysts such as L-proline and scandium(III) triflate (Sc(OTf)3) have been shown to be effective in promoting the desired transformations under mild conditions rsc.orgrug.nl. For N-arylation reactions, palladium complexes with specialized phosphine ligands are the catalysts of choice, enabling the efficient coupling of a wide range of substrates.

Table 2: Common Coupling Agents in Amide Synthesis

| Coupling Agent Class | Examples | Additives | Key Features | Reference |

| Carbodiimides | DCC, DIC | HOBt, Oxyma | Widely used, cost-effective | researchgate.nethepatochem.com |

| Phosphonium Salts | PyBOP, PyAOP | - | Highly effective, especially for hindered couplings | peptide.com |

| Aminium/Uronium Salts | HBTU, HATU, COMU | - | Fast reactions, low racemization | iris-biotech.de |

Influence of Solvents and Temperature on Reaction Efficiency

The efficiency of synthetic routes to N-(3,5-dichloro-2-pyridinyl)-benzamide derivatives is profoundly influenced by the choice of solvent and reaction temperature. These parameters govern reaction rates, yields, and the purity of the final products by affecting reactant solubility, transition state stabilization, and the suppression of side reactions. The formation of the central amide bond, typically achieved by reacting an amine (like 2-amino-3,5-dichloropyridine) with a benzoyl chloride derivative, is particularly sensitive to these conditions.

Polar aprotic solvents are frequently employed in these syntheses. For instance, the reaction of 3,5-dichlorobenzoyl chloride with various arylamines has been successfully carried out in N,N'-dimethylformamide (DMF) at a moderate temperature of 60 °C, resulting in good yields of the corresponding dichlorobenzamide derivatives tib.eu. Similarly, in the synthesis of related N-(quinolinyl)amides, DMF has been used at higher temperatures, such as 120 °C, to facilitate nucleophilic aromatic substitution (SNAr) reactions on the heterocyclic ring. mdpi.com Another polar aprotic solvent, N-methylpyrrolidone (NMP), has proven effective in the preparation of precursors like 3,5-dichloro-2,4,6-trifluoropyridine, where temperatures between 100 °C and 170 °C under anhydrous conditions led to high yields and minimal tar formation. google.com

The choice of temperature is critical and is often optimized based on the specific reactivity of the substrates and the solvent's boiling point. For example, a reaction involving 2-amino-5-nitropyridine and 3-chlorobenzoyl chloride utilized pyridine as a solvent and required heating to 100 °C for 16 hours to achieve a near-quantitative yield. chemicalbook.com In another case, the functionalization of a dichloroquinoline N-oxide with benzonitrile was conducted in dichloromethane (CH₂Cl₂) at 70 °C for 24 hours. mdpi.com This demonstrates that a range of temperatures, from moderate to high, can be optimal depending on the specific transformation.

The following table summarizes various reaction conditions reported for the synthesis of benzamide derivatives and their precursors, illustrating the impact of solvent and temperature choices.

| Reactants | Solvent | Temperature (°C) | Duration (h) | Yield | Reference |

| 3,5-dichlorobenzoyl chloride + arylamines | N,N'-dimethylformamide (DMF) | 60 | Not specified | Good | tib.eu |

| 2-amino-5-nitropyridine + 3-chlorobenzoyl chloride | Pyridine | 100 | 16 | 99% | chemicalbook.com |

| 4,7-dichloroquinoline 1-oxide + benzonitrile | Dichloromethane (CH₂Cl₂) | 70 | 24 | 92% | mdpi.com |

| N-(4,7-dichloroquinolin-2-yl) benzamide + morpholine | N,N'-dimethylformamide (DMF) | 120 | 24 | 92% | mdpi.com |

| Pentachloropyridine + potassium fluoride | N-methylpyrrolidone (NMP) | 100-170 | Not specified | High | google.com |

Integration of Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles into the synthesis of N-(3,5-dichloro-2-pyridinyl)-benzamide derivatives is essential for developing environmentally sustainable and economically viable processes. The 12 Principles of Green Chemistry, established by Paul Anastas and John Warner, provide a framework for minimizing the environmental impact of chemical manufacturing. nih.gov

Key areas for applying these principles to the synthesis of benzamide derivatives include:

Use of Safer Solvents and Reagents : Traditional syntheses often use hazardous solvents and reagents. A notable example of a greener alternative is the substitution of highly toxic cyanidation reagents like NaCN or KCN with the less toxic copper(I) cyanide (CuCN) for introducing cyano groups onto an aromatic ring. nih.gov The selection of solvents is also crucial; evaluating alternatives to DMF and chlorinated solvents, or using recoverable solvents like toluene, can significantly reduce environmental waste. nih.gov The ideal scenario, often referred to as "the best solvent is no solvent," involves exploring solvent-free reaction conditions, potentially through mechanochemistry, which uses mechanical energy to initiate reactions at room temperature. nih.gov

Atom Economy and Waste Prevention : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions are an effective strategy for achieving this. For instance, the formation of a 1,2,4-oxadiazole (B8745197) ring from an N'-hydroxycarbamimidoyl intermediate can be performed in a one-pot procedure where a freshly prepared acid chloride is reacted and subsequently cyclized at reflux, avoiding the isolation of intermediates and reducing waste. nih.gov

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Biocatalysis, for example, offers a green alternative for amide bond formation. Lipase-catalyzed acylation can proceed with excellent yields under mild, environmentally friendly conditions, minimizing the need for hazardous coupling agents and reducing waste. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The development of new catalytic systems or the application of methods like mechanochemistry can help achieve this goal, moving away from energy-intensive heating at reflux. nih.gov

By consciously applying these principles, the synthesis of N-(3,5-dichloro-2-pyridinyl)-benzamide derivatives can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Derivatization Strategies

The N-(3,5-dichloro-2-pyridinyl)-benzamide scaffold contains two key aromatic systems: an electron-deficient 3,5-dichloropyridine ring and a substituted benzoyl ring. The distinct electronic properties of these rings dictate their reactivity and provide multiple avenues for structural modification and derivatization.

Pyridine Ring: The pyridine ring, particularly when substituted with electron-withdrawing chloro groups, is highly electron-deficient. This deactivation makes it resistant to electrophilic aromatic substitution. Conversely, it is highly susceptible to nucleophilic aromatic substitution (SNAr) . While the chlorine atoms at positions 3 and 5 are potential sites for substitution, the reactivity is governed by the electronic stabilization of the Meisenheimer-type intermediate. SNAr reactions are a viable strategy for introducing new functional groups onto the pyridine core. For example, in the related dichloroquinoline system, a chlorine atom at the C4 position can be readily displaced by a nucleophile like morpholine in DMF at 120 °C. mdpi.com Another powerful method for functionalizing electron-deficient heterocycles is vicarious nucleophilic substitution (VNS) , where a carbanion bearing a leaving group attacks a C-H position, leading to formal hydrogen substitution. nih.gov This could potentially be applied to the C-H positions of the dichloropyridine ring to introduce alkyl or other carbon-based substituents. Theoretical studies using Frontier Molecular Orbitals (FMO) can help predict the most reactive sites for nucleophilic attack on chloropyridines. wuxiapptec.com

Benzoyl Ring: The reactivity of the benzoyl ring is modulated by the electron-withdrawing amide group. This group directs electrophilic aromatic substitution to the meta positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions meta to the amide linkage, assuming the benzoyl ring is otherwise unsubstituted. An example of electrophilic chlorination on a related N-aryl core involves treating a 1-(2-hydroxyphenyl)-5-oxopyrrolidine derivative with HCl and hydrogen peroxide to introduce chlorine atoms onto the phenyl ring. nih.gov Nucleophilic substitution on the benzoyl ring is generally not feasible unless it is activated by other strongly electron-withdrawing groups (e.g., a nitro group).

Derivatives of N-(3,5-dichloro-2-pyridinyl)-benzamide can be further modified by targeting ancillary functional groups attached to either aromatic ring. These transformations are crucial for fine-tuning the molecule's properties.

Oxidation: The pyridine nitrogen atom can be oxidized to an N-oxide . This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. mdpi.com The resulting N-oxide can alter the electronic properties of the pyridine ring, potentially enabling different substitution patterns. Other functional groups, such as alkyl side chains, could be oxidized to carboxylic acids or alcohols, depending on the reagents and conditions used.

Reduction: Reduction reactions offer a powerful tool for introducing new functionalities. A common transformation is the reduction of a nitro group to an amine. This can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂/HCl). The resulting amino group serves as a versatile handle for further derivatization, such as acylation or diazotization. Similarly, a nitrile (cyano) group, which could be introduced via nucleophilic substitution, can be reduced to a primary amine. For instance, [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile has been successfully reduced to the corresponding ethanamine derivative using hydrogen and a palladium on carbon catalyst. google.com

The generation of chemical libraries based on the N-(3,5-dichloro-2-pyridinyl)-benzamide scaffold is a key strategy for discovering new compounds with desired biological or material properties. A combinatorial or parallel synthesis approach can be employed, leveraging the reactivity described previously.

A primary strategy involves varying the two main building blocks:

Benzoyl Component Variation: A library can be rapidly generated by reacting 2-amino-3,5-dichloropyridine with a diverse collection of substituted benzoyl chlorides or carboxylic acids (using peptide coupling reagents). This allows for systematic exploration of the structure-activity relationship (SAR) of the benzamide portion of the molecule. This approach has been used to create libraries of N-pyridylethylbenzamides by reacting a key amine intermediate with a variety of acyl chlorides. google.com

Pyridine Component Variation: While 2-amino-3,5-dichloropyridine is the core, one could start with other substituted 2-aminopyridines to explore the impact of the pyridine substitution pattern.

Following the initial amide bond formation, post-synthesis modification can further expand the library's diversity. This can involve:

Performing SNAr reactions on the dichloropyridine ring of the synthesized benzamides to introduce a range of nucleophiles (e.g., amines, alkoxides, thiols).

Carrying out electrophilic substitution reactions (e.g., nitration followed by reduction) on the benzoyl ring to introduce new functional groups.

Utilizing the "splicing principle of active substructures," where known active fragments are incorporated into the core scaffold. mdpi.com For example, a library of benzamides was created where the benzoyl ring was further substituted with a 1,2,4-oxadiazole heterocycle linked to a quinoline (B57606) moiety. mdpi.com

These multi-pronged strategies enable the systematic generation of a large and diverse library of compounds for screening and optimization.

Considerations for Scalable Synthesis in Research and Development

Transitioning a synthetic route for N-(3,5-dichloro-2-pyridinyl)-benzamide from laboratory scale to a larger research and development or pilot scale requires careful consideration of several factors to ensure the process is safe, efficient, cost-effective, and environmentally responsible.

Cost and Availability of Starting Materials : The commercial availability and cost of the primary starting materials, 2-amino-3,5-dichloropyridine and the desired benzoyl chloride or benzoic acid, are paramount. Using readily available and inexpensive precursors is crucial for economic viability.

Process Safety and Reagent Toxicity : The toxicity and handling requirements of all reagents must be evaluated. For example, choosing a less toxic reagent like CuCN over KCN can significantly improve the safety profile of a process. nih.gov Reaction exotherms must be characterized and controlled, and the use of highly energetic or unstable intermediates should be avoided.

Reaction Conditions : Ideal large-scale reactions are conducted at or near ambient temperature and pressure. The conditions reported for related syntheses, such as 60 °C in DMF tib.eu or up to 170 °C in NMP, google.com are within the typical operating range for standard industrial reactors. Cryogenic conditions or extremely high pressures should be avoided as they require specialized and costly equipment.

Yield, Purity, and Throughput : Maximizing reaction yield and minimizing the formation of impurities are critical. High-yielding steps, such as those achieving over 90% yield, mdpi.comgoogle.com are highly desirable. A high-purity product profile simplifies downstream processing and reduces costs associated with purification.

Solvent Selection and Workup Procedures : Solvents are a major contributor to cost and waste in chemical processes. The choice should favor solvents that are inexpensive, have low toxicity, are recyclable, and allow for easy product isolation. Workup procedures should be simple and avoid complex extractions or emulsions.

Purification Methods : Purification by chromatography is generally not feasible or cost-effective on a large scale. The ideal process yields a product that can be isolated in high purity by simple filtration and washing after precipitation or crystallization. mdpi.com For volatile products or intermediates, distillation is a highly effective and scalable purification method. google.com A process for a precursor to herbicidal compounds highlights the continuous removal of the product by distillation as an efficient recovery method. google.com

By addressing these considerations early in the development process, a robust, scalable, and economically viable synthesis can be established.

Structural Elucidation and Solid State Analysis of N 3,5 Dichloro 2 Pyridinyl Benzamide

X-ray Crystallography Studies

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystal, including molecular conformation and the nature of intermolecular forces that dictate the crystal packing.

Determination of Molecular Conformation and Geometric Parameters

This twisting is quantified by dihedral angles. For instance, in the closely related analog N-(3,5-dichlorophenyl)-benzamide, the amide group plane forms dihedral angles of 14.3(8)° and 44.4(4)° with the benzoyl and the dichlorophenyl rings, respectively. nih.gov The angle between the two aromatic rings themselves is a significant 58.3(1)°. nih.gov In another analog, N-(2,4-dichlorophenyl)benzamide, the amide group is twisted by 33.0(2)° relative to the benzoyl ring, while the two aromatic rings are nearly coplanar with a dihedral angle of just 2.6(2)°. nih.gov This demonstrates that the specific substitution pattern of the chlorine atoms significantly influences the solid-state conformation. For N-(3,5-dichloro-2-pyridinyl)-benzamide, a similarly non-planar conformation is expected, governed by the steric and electronic interactions of the chloro-substituents and the pyridine (B92270) nitrogen.

Table 1: Selected Geometric Parameters in Related Dichlorobenzanilide Structures

| Compound Name | Dihedral Angle (Amide-Benzoyl Ring) | Dihedral Angle (Amide-Aniline/Pyridinyl Ring) | Dihedral Angle (Benzoyl-Aniline/Pyridinyl Ring) | Reference |

|---|---|---|---|---|

| N-(3,5-Dichlorophenyl)-benzamide | 14.3(8)° | 44.4(4)° | 58.3(1)° | nih.gov |

Analysis of Intermolecular Interactions: Hydrogen Bonding, C-H···π, and π-π Stacking Networks

The crystal packing of benzamide (B126) derivatives is typically dominated by a network of intermolecular interactions. The most prominent of these is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of a neighboring molecule. This interaction is a robust and common feature in benzanilides, frequently leading to the formation of infinite one-dimensional chains. nih.govnih.gov In the crystal structure of N-(3,5-dichlorophenyl)-benzamide, molecules are linked by these N—H⋯O hydrogen bonds into infinite chains that propagate along the crystallographic c-axis. nih.gov

Beyond this primary hydrogen bond, other weaker interactions play a crucial role in stabilizing the three-dimensional crystal lattice. These can include:

Halogen Bonding: Interactions involving the chlorine atoms (e.g., C-Cl···Cl or C-Cl···π) are also possible and have been observed in related chlorinated structures, influencing the packing arrangement. mdpi.com

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can further stabilize the crystal structure, although their geometry and strength are highly dependent on the molecular conformation and steric hindrance from substituents. nih.gov

The interplay of these varied intermolecular forces dictates the final, most stable crystalline arrangement.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can break down the crystal packing into a "fingerprint" of close contacts between atoms.

While a Hirshfeld analysis for N-(3,5-dichloro-2-pyridinyl)-benzamide is not available, studies on other halogenated benzamide derivatives provide insight into the expected distribution of intermolecular contacts. For example, in the crystal structure of N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H···H (26.6%), S···H (13.8%), and Cl···H (9.5%) contacts. nih.govresearchgate.net For a different complex, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, the most prominent contacts were H···O (30.5%), H···C (28.2%), and H···H (29.0%). researchgate.net

For N-(3,5-dichloro-2-pyridinyl)-benzamide, a similar analysis would likely highlight the importance of contacts involving the chlorine atoms (Cl···H) and the nitrogen atom of the pyridine ring, in addition to the expected H···H, C···H, and O···H interactions that dominate the packing.

Table 2: Example Contribution Percentages of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Halogenated Benzamide Derivative

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 26.6% | nih.govresearchgate.net |

| S···H / H···S | 13.8% | nih.govresearchgate.net |

| Cl···H / H···Cl | 9.5% | nih.govresearchgate.net |

| F···H / H···F | 8.8% | nih.govresearchgate.net |

| C···H / H···C | 8.3% | nih.govresearchgate.net |

Data from N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide, presented for illustrative purposes.

Polymorphism and Crystal Engineering Approaches

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. nih.gov This phenomenon is of great interest in materials science and pharmaceuticals. Benzamide itself is known to exhibit at least four polymorphic forms, arising from subtle differences in intermolecular interactions and packing arrangements. rsc.orgacs.orgresearchgate.net

The existence of polymorphs for N-(3,5-dichloro-2-pyridinyl)-benzamide has not been reported. However, the potential for conformational flexibility, particularly the rotation around the C-N amide bonds, combined with a variety of possible intermolecular synthons (N-H···O, C-H···O, C-H···N, halogen bonds), suggests that polymorphism could be achievable under different crystallization conditions (e.g., different solvents, temperatures, or pressures). nih.gov The study of polymorphism in related molecules provides a roadmap for crystal engineering, where a targeted synthesis approach is used to favor the nucleation and growth of a specific crystal form with desired properties. rsc.org

Spectroscopic Characterization Techniques for Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. 1H and 13C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

For N-(3,5-dichloro-2-pyridinyl)-benzamide, the 1H NMR spectrum would show distinct signals for the protons on the benzoyl and dichloropyridinyl rings.

Benzoyl Protons: The protons on the unsubstituted benzoyl ring would typically appear in the aromatic region, approximately between δ 7.4 and 8.0 ppm.

Pyridinyl Protons: The two protons on the 3,5-dichloropyridinyl ring would also resonate in the aromatic region, with their specific shifts influenced by the strong electron-withdrawing effects of the chlorine atoms and the ring nitrogen.

Amide Proton (N-H): The amide proton typically appears as a broad singlet at a downfield chemical shift, often above δ 8.5 ppm. Its exact position and broadness are sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| N-(3,5-dichloro-2-pyridinyl)-benzamide |

| N-(3,5-dichlorophenyl)-benzamide |

| N-(2,4-dichlorophenyl)benzamide |

| N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide |

| N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide |

| Benzamide |

| N,N-diethylbenzamide |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Dynamics Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive method for identifying functional groups and probing the molecular dynamics of N-(3,5-dichloro-2-pyridinyl)-benzamide. The vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions, can be selectively observed in the infrared and Raman spectra, providing a detailed molecular fingerprint.

The analysis of the vibrational spectra of N-(3,5-dichloro-2-pyridinyl)-benzamide relies on the characteristic group frequencies of its constituent parts: the benzamide moiety and the 3,5-dichloropyridinyl ring. The amide group, in particular, gives rise to several distinct and well-characterized vibrational bands. The N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹, and its position can be indicative of hydrogen bonding interactions within the crystal lattice. A strong intermolecular hydrogen bond can cause a redshift in this vibrational frequency. nih.gov

The carbonyl (C=O) stretching vibration of the amide group is another prominent feature, usually appearing as a strong band in the IR spectrum between 1630 and 1695 cm⁻¹. The exact wavenumber is influenced by the electronic effects of the substituents and the extent of hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of adjacent molecules is a common feature in benzamide derivatives, leading to a lower C=O stretching frequency compared to the gas phase or in non-polar solvents. nih.govnih.gov

The vibrational spectra are also characterized by the modes of the aromatic rings. The C-H stretching vibrations of the phenyl and pyridinyl rings are typically found in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ range. The presence of chlorine substituents on the pyridinyl ring will also influence the vibrational frequencies of the ring modes. The C-Cl stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

A comparative analysis of the FT-IR and FT-Raman spectra provides complementary information. Vibrations that result in a significant change in the dipole moment are strong in the IR spectrum, while those that cause a large change in polarizability are intense in the Raman spectrum. For instance, the C=O stretch is typically strong in the IR, while aromatic ring breathing modes are often prominent in the Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for N-(3,5-dichloro-2-pyridinyl)-benzamide based on the analysis of related compounds. nih.govnih.govnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (FT-IR) | Intensity (FT-Raman) | Assignment |

| N-H Stretch | 3300 - 3400 | Medium to Strong | Weak | Amide N-H stretching, potentially involved in H-bonding |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong | Phenyl and Pyridinyl C-H stretching |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong | Medium | Carbonyl stretching, sensitive to H-bonding |

| N-H Bend (Amide II) | 1520 - 1560 | Medium to Strong | Weak | Coupled N-H in-plane bending and C-N stretching |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Strong | Phenyl and Pyridinyl ring stretching |

| C-N Stretch | 1200 - 1300 | Medium | Medium | Amide C-N stretching |

| C-Cl Stretch | 600 - 800 | Strong | Medium | Dichloropyridinyl C-Cl stretching |

This table presents predicted data based on the analysis of structurally similar compounds and established principles of vibrational spectroscopy.

High-Resolution Mass Spectrometry for Fragment Analysis and Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of N-(3,5-dichloro-2-pyridinyl)-benzamide. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which allows for the determination of the elemental composition and confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable insights into the connectivity of the atoms within the molecule.

In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙). The accurate mass of this molecular ion is a critical piece of data. The presence of two chlorine atoms in the molecule will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.

The molecular ion of N-(3,5-dichloro-2-pyridinyl)-benzamide is expected to undergo fragmentation through the cleavage of the weakest bonds, primarily the amide C-N bond and the bonds adjacent to the carbonyl group and the aromatic rings. The analysis of these fragments helps to piece together the structure of the parent molecule.

One of the primary fragmentation pathways for benzamides involves the cleavage of the C-N bond. This can lead to the formation of a benzoyl cation and a dichloropyridinylamino radical, or a dichloropyridinylaminyl cation and a benzoyl radical. The benzoyl cation (C₆H₅CO⁺) is a common fragment in the mass spectra of benzoyl derivatives and is expected to be observed at an m/z of 105.0335. Subsequent loss of carbon monoxide (CO) from the benzoyl cation can produce the phenyl cation (C₆H₅⁺) at m/z 77.0391.

Another significant fragmentation pathway involves the cleavage of the bond between the pyridinyl ring and the nitrogen atom, leading to the formation of a dichloropyridinyl cation. The fragmentation of the dichloropyridinyl moiety itself can also occur, leading to the loss of chlorine atoms or the pyridine ring itself.

The following table outlines the predicted major fragments for N-(3,5-dichloro-2-pyridinyl)-benzamide based on established fragmentation patterns of related chlorinated and benzamide compounds. researchgate.netnih.govnist.govnist.gov

| m/z (Predicted) | Proposed Fragment Ion | Structure of Fragment |

| 267.9806 | [M]⁺˙ | [C₁₂H₈Cl₂N₂O]⁺˙ |

| 146.9619 | [C₅H₂Cl₂N]⁺ | Dichloropyridinyl cation |

| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation |

This table presents predicted data based on the analysis of structurally similar compounds and established principles of mass spectrometry. The m/z values are calculated based on the most abundant isotopes.

Advanced Structural Methodologies and Data Interpretation

While vibrational and mass spectrometries provide foundational data, a comprehensive structural elucidation of N-(3,5-dichloro-2-pyridinyl)-benzamide often involves the integration of these techniques with other advanced methodologies. The interpretation of the spectral data is significantly enhanced by computational chemistry, which can predict vibrational frequencies and mass spectral fragmentation patterns, aiding in the assignment of experimental results. nih.gov

For instance, Density Functional Theory (DFT) calculations can be employed to model the vibrational spectra of the molecule. By comparing the calculated frequencies with the experimental FT-IR and FT-Raman data, a more confident assignment of the vibrational modes can be achieved. Discrepancies between the calculated and experimental values can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

In the context of mass spectrometry, computational methods can be used to calculate the energies of different fragmentation pathways, helping to rationalize the observed relative abundances of the fragment ions. This theoretical approach, combined with the high-resolution data, provides a robust confirmation of the proposed fragmentation mechanisms.

Furthermore, single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of crystalline solids. While not a spectroscopic technique, the structural parameters obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, are invaluable for interpreting the vibrational spectra. For example, the planarity of the amide group and the dihedral angles between the aromatic rings, which can be precisely determined by X-ray diffraction, have a direct influence on the vibrational coupling and the resulting spectral features. nih.govresearchgate.netresearchgate.net The solid-state packing and intermolecular interactions revealed by X-ray crystallography also provide a framework for understanding the shifts in vibrational frequencies observed in the solid-state FT-IR and FT-Raman spectra.

Computational Chemistry and Molecular Modeling of N 3,5 Dichloro 2 Pyridinyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(3,5-dichloro-2-pyridinyl)-benzamide at the atomic level. These methods provide insights into its electronic structure and conformational possibilities.

Density Functional Theory (DFT) for Electronic Structure Analysis and Spectroscopic Property Prediction

Theoretical calculations also allow for the prediction of spectroscopic properties. For instance, DFT can be used to compute theoretical vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com These predicted spectra can then be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its electronic environment.

Conformational Landscape Exploration and Energy Minimization

The N-(3,5-dichloro-2-pyridinyl)-benzamide molecule possesses several rotatable single bonds, leading to a complex conformational landscape. Computational methods are employed to explore these possible conformations and identify the most energetically stable structures. nih.gov Techniques like DFTB (Density-Functional Tight-Binding) can be utilized for initial, less computationally expensive conformational searches. nih.gov The resulting low-energy conformers are then typically subjected to higher-level DFT calculations for geometry optimization and energy minimization. nih.gov These studies have shown that for similar amide-containing molecules, planar conformations are often favored due to resonance stabilization across the amide bond. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.

Identification of Putative Binding Pockets on Protein Targets

For N-(3,5-dichloro-2-pyridinyl)-benzamide and related compounds, molecular docking simulations are performed against various protein targets to identify potential binding sites. These targets can include enzymes like urease, succinate (B1194679) dehydrogenase (SDH), or protein tyrosine phosphatases such as SHP2. nih.govjst.go.jpnih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to systematically sample different binding poses within the protein's active or allosteric sites. nih.govresearchgate.net The results of these simulations provide insights into which proteins the compound might interact with, a critical first step in drug discovery and herbicide design. jst.go.jpnih.gov

Characterization of Molecular Recognition Events and Binding Modes

Once a putative binding pose is identified, a detailed analysis of the intermolecular interactions between N-(3,5-dichloro-2-pyridinyl)-benzamide and the protein target is conducted. These interactions are key to the stability of the ligand-protein complex. For related pyridine (B92270) carboxamide derivatives, studies have shown that a combination of hydrogen bonds, π-π stacking interactions, and van der Waals forces are crucial for molecular recognition and binding. nih.gov For example, the amide group can act as a hydrogen bond donor and acceptor, while the pyridine and benzene (B151609) rings can participate in π-π stacking with aromatic amino acid residues in the binding pocket. mdpi.compeerj.com The specific nature and geometry of these interactions determine the binding affinity and selectivity of the compound for its target. nih.govmdpi.com

The following table summarizes typical interactions observed in docking studies of similar compounds:

| Interaction Type | Molecular Feature Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Amide N-H and C=O | Aspartate, Glutamate, Serine, Threonine, Histidine |

| π-π Stacking | Pyridine Ring, Benzene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Dichloro-substituents | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| Hydrophobic Interactions | Aromatic Rings | Leucine, Isoleucine, Valine, Alanine |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors (physicochemical, steric, electronic, etc.) with observed activity. nih.gov

For classes of compounds including pyridine and benzamide (B126) moieties, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. peerj.comfrontiersin.org These studies generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease biological activity. peerj.com For instance, a QSAR study on related inhibitors might reveal that bulky substituents are disfavored in a particular region (steric hindrance), while electronegative groups are favored in another. nih.govfrontiersin.org Such models provide valuable guidance for the rational design of new, more potent derivatives of N-(3,5-dichloro-2-pyridinyl)-benzamide by predicting the activity of yet-to-be-synthesized compounds. nih.gov

The following table outlines the general workflow and components of a QSAR study:

| Step | Description | Common Techniques/Software |

|---|---|---|

| Data Set Preparation | A series of structurally related compounds with measured biological activity is collected. | Literature search, chemical databases. |

| Molecular Modeling and Alignment | 3D structures are generated and aligned based on a common scaffold. | SYBYL, Discovery Studio. |

| Descriptor Calculation | Molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. | CoMFA, CoMSIA, MarvinSketch. nih.govpeerj.com |

| Model Generation | Statistical methods are used to build a mathematical model correlating descriptors with activity. | Partial Least Squares (PLS), Multiple Linear Regression (MLR). nih.gov |

| Model Validation | The predictive power of the model is assessed using internal and external validation techniques. | Cross-validation (q²), prediction for a test set (r²_pred). peerj.com |

Derivation of Computational Descriptors for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern agrochemical and pharmaceutical research for predicting the biological activity of novel compounds. This approach involves the calculation of various molecular descriptors that numerically represent the chemical structure and properties of a molecule. These descriptors are then used to build mathematical models that correlate with biological activity. For a compound like N-(3,5-dichloro-2-pyridinyl)-benzamide, a range of descriptors would be derived to predict its potential pre-clinical efficacy.

These descriptors are typically categorized as follows:

1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom count, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., molecular connectivity indices, Wiener index), constitutional descriptors, and counts of specific chemical functional groups.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and are crucial for understanding the steric and electronic properties that influence ligand-receptor interactions. Common 3D descriptors include:

Comparative Molecular Field Analysis (CoMFA): This method generates steric and electrostatic fields around the molecule.

Comparative Molecular Similarity Indices Analysis (CoMSIA): This technique calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial atomic charges.

Research on other benzamide derivatives has demonstrated the utility of these descriptors in predicting biological activity. For example, studies on various herbicidal benzamides have successfully employed 3D-QSAR models to elucidate the structural requirements for their activity.

Table 1: Illustrative Computational Descriptors for Activity Prediction of a Benzamide Derivative

| Descriptor Type | Descriptor Name | Typical Value Range (Example) | Potential Significance for Biological Activity |

| 1D | Molecular Weight | 250 - 500 g/mol | Influences solubility and transport properties. |

| 2D | Topological Polar Surface Area (TPSA) | 40 - 90 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| 3D | Dipole Moment | 1 - 5 Debye | Indicates the overall polarity of the molecule, affecting interactions. |

| Quantum Chemical | HOMO Energy | -8 to -6 eV | Related to the molecule's ability to donate electrons in a reaction. |

| Quantum Chemical | LUMO Energy | -2 to 0 eV | Related to the molecule's ability to accept electrons in a reaction. |

Note: The values in this table are illustrative and based on general findings for related benzamide compounds. Specific values for N-(3,5-dichloro-2-pyridinyl)-benzamide would require dedicated computational analysis.

Statistical Correlation of Structural Features with Pre-clinical Biological Responses

Once a set of computational descriptors has been derived for a series of compounds including N-(3,5-dichloro-2-pyridinyl)-benzamide, statistical methods are employed to establish a correlation between these descriptors and their measured pre-clinical biological responses (e.g., herbicidal activity, enzyme inhibition). The goal is to develop a predictive QSAR model.

Common statistical techniques used in this context include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between a dependent variable (biological activity) and a set of independent variables (molecular descriptors).

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to build more complex and predictive QSAR models.

The robustness and predictive power of the resulting QSAR model are evaluated using various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

For instance, a hypothetical QSAR study on a series of dichloropyridinyl-benzamides might reveal that the herbicidal activity is positively correlated with the electrostatic potential on the pyridine ring and negatively correlated with the steric bulk of the benzamide substituent. Such a model would provide valuable insights for designing more potent analogues.

Table 2: Example of a Statistical Correlation Model for Pre-clinical Biological Response of Benzamide Derivatives

| Statistical Method | Key Descriptors in the Model | Correlation Coefficient (R²) | Cross-validated Coefficient (Q²) | Biological Response Correlated |

| Multiple Linear Regression (MLR) | CoMFA Steric Field (Region A), CoMFA Electrostatic Field (Region B), LogP | 0.85 | 0.72 | Herbicidal Activity (pIC50) |

| Partial Least Squares (PLS) | Multiple 2D and 3D descriptors | 0.91 | 0.83 | Fungicidal Activity (% inhibition) |

| Support Vector Machine (SVM) | Combination of topological and quantum chemical descriptors | 0.88 | 0.79 | Insecticidal Activity (LD50) |

Note: This table presents hypothetical data to illustrate the output of a QSAR study on a series of benzamide compounds. The specific descriptors and statistical values would be unique to the dataset and the biological activity being modeled.

Molecular Mechanisms and Pre Clinical Biological Activities of N 3,5 Dichloro 2 Pyridinyl Benzamide

Identification and Characterization of Molecular Targets

Enzyme Inhibition Profiles (e.g., Phosphodiesterase, Receptor Tyrosine Kinases, Monoamine Oxidase)

No specific studies detailing the inhibitory activity of N-(3,5-dichloro-2-pyridinyl)-benzamide against phosphodiesterases, receptor tyrosine kinases, or monoamine oxidases were identified in the public domain.

Receptor Binding and Modulation Studies in In Vitro Systems

There is no available data from in vitro studies characterizing the binding or modulation of any specific receptors by N-(3,5-dichloro-2-pyridinyl)-benzamide.

Cellular Pathway Perturbation and Signal Transduction Modulation

Inhibition of Cell Proliferation and Apoptosis Induction in Cellular Models

No studies were found that specifically investigated the effects of N-(3,5-dichloro-2-pyridinyl)-benzamide on cell proliferation or the induction of apoptosis in any cellular models.

Interaction with Cytoskeletal Proteins and Associated Cellular Processes

Information regarding the interaction of N-(3,5-dichloro-2-pyridinyl)-benzamide with cytoskeletal proteins or any associated cellular processes is not available in the reviewed literature.

Modulation of Inflammatory Mediators and Pathways in Cellular Systems

There are no specific studies reporting on the modulation of inflammatory mediators or pathways in cellular systems by N-(3,5-dichloro-2-pyridinyl)-benzamide.

In Vitro and Ex Vivo Biological Assessment in Non-Human Systems

The following sections detail the biological activities observed in non-human systems for compounds structurally similar to N-(3,5-dichloro-2-pyridinyl)-benzamide. This information provides a foundation for understanding the potential, though not confirmed, activities of the target compound.

Benzamide (B126) and pyridine (B92270) derivatives have been the subject of numerous studies for their potential as antimicrobial agents against a variety of pathogens. nanobioletters.commdpi.com

Antibacterial Activity:

A range of novel benzamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity. For instance, certain N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have shown significant potential against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, the synthesis of various benzamide compounds has led to the identification of agents with notable activity against strains such as Bacillus subtilis and Escherichia coli. nanobioletters.com One study highlighted a compound that exhibited excellent activity against both of these strains, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com

Derivatives of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have also demonstrated structure-dependent antimicrobial activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. mdpi.com Furthermore, newly synthesized pyridine derivatives have shown high antimicrobial activity against both Gram-positive (Bacillus subtilis, Bacillus thuringiensis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov The antimicrobial effect of halogenated pyridinium (B92312) derivatives has been represented by MIC values ranging from 7.5 µg/ml to 180 µg/ml against various microbes. derpharmachemica.com

Antifungal Activity:

In addition to antibacterial properties, many benzamide and pyridine derivatives exhibit antifungal activity. For example, some N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have displayed excellent antifungal potential against Candida albicans and Aspergillus niger. nih.gov Pyridine derivatives have also shown efficacy against fungal strains such as Fusarium oxysporum and Botrytis fabae. nih.gov Research into nicotinic acid benzylidene hydrazide derivatives indicated that compounds with specific substitutions were the most active against tested fungal strains, including C. albicans and A. niger. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Selected Benzamide and Pyridine Derivatives

| Compound/Derivative Class | Test Organism(s) | Observed Activity/MIC | Reference(s) |

| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives | Gram-positive and Gram-negative bacteria, Candida albicans, Aspergillus niger | Significant antibacterial and antifungal potential. | nih.gov |

| Benzamide derivatives | Bacillus subtilis, Escherichia coli | MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively, for a lead compound. | nanobioletters.com |

| 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Staphylococcus aureus, Enterococcus faecalis, Clostridioides difficile | Structure-dependent activity against multidrug-resistant Gram-positive pathogens. | mdpi.com |

| Pyridine derivatives | Bacillus subtilis, Bacillus thuringiensis, Escherichia coli, Pseudomonas aeruginosa, Fusarium oxysporum, Botrytis fabae | High antimicrobial activity. | nih.gov |

| Halogenated pyridinium derivatives | Gram-positive and Gram-negative microbes | MIC values ranging from 7.5 µg/ml to 180 µg/ml. | derpharmachemica.com |

The structural features of N-(3,5-dichloro-2-pyridinyl)-benzamide suggest potential antifungal and insecticidal activities, primarily through mechanisms that have been established for related compounds.

Antifungal Mechanisms:

A significant number of commercial fungicides with a benzamide core structure function as succinate (B1194679) dehydrogenase inhibitors (SDHIs). wikipedia.org SDH, also known as Complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain. nih.gov By inhibiting SDH, these compounds disrupt cellular respiration and energy production in fungi, leading to their death. Given that N-(3,5-dichloro-2-pyridinyl)-benzamide shares structural similarities with known SDHI fungicides, it is plausible that its antifungal action, if any, would be mediated through the inhibition of this enzyme. The development of novel benzamide derivatives continues to target SDH for the effective control of phytopathogenic fungi. nih.gov

Another potential antifungal mechanism for benzamide derivatives is the inhibition of Inosine 5'-monophosphate dehydrogenase (IMPDH). dntb.gov.ua This enzyme is critical for the synthesis of guanine (B1146940) nucleotides. Inhibition of IMPDH can lead to potent cytotoxic activity in target cells. dntb.gov.ua

Insecticidal Mechanisms:

Certain benzamide derivatives have been identified as insect growth modulators. For example, a series of N-(5-phenylpyrazin-2-yl)-benzamide derivatives were found to be active against lepidopteran pests. nih.gov Symptomology studies on the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis) revealed that these compounds cause severe abnormalities in the cuticle, leading to larval mortality. nih.gov Further genetic studies with P. xylostella have linked resistance to these compounds to the Chitin (B13524) Synthase 1 gene, indicating that the insecticidal mechanism of action is the inhibition of chitin biosynthesis. nih.gov

Table 2: Potential Mechanisms of Antifungal and Insecticidal Activity for Structurally Related Compounds

| Activity | Proposed Mechanism of Action | Target Organism(s) | Reference(s) |

| Antifungal | Inhibition of Succinate Dehydrogenase (SDH) | Fungi | wikipedia.orgnih.gov |

| Antifungal | Inhibition of Inosine 5'-monophosphate dehydrogenase (IMPDH) | Fungi, Cancer Cells | dntb.gov.ua |

| Insecticidal | Inhibition of Chitin Biosynthesis | Lepidopteran insects (e.g., Plutella xylostella, Spodoptera littoralis) | nih.gov |

While direct evidence for the neuroprotective effects of N-(3,5-dichloro-2-pyridinyl)-benzamide is lacking, research on related benzamide derivatives suggests a potential for such activity through various mechanisms.

A series of novel benzyloxy benzamide derivatives have been identified as potent neuroprotective agents against ischemic stroke. researchgate.net These compounds were developed based on a specific inhibitor of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction. researchgate.net Disruption of this interaction is a therapeutic strategy to mitigate neuronal damage. One of the lead compounds from this series demonstrated significant neuroprotective activity in primary cortical neurons against glutamate-induced damage and showed therapeutic effects in a rat model of middle cerebral artery occlusion. researchgate.net

In another study, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. Several of these compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical neuronal cells. The most potent derivative showed a neuroprotective effect comparable to memantine, a known NMDA antagonist. Some of these derivatives also demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that their neuroprotective effects may also be mediated through antioxidant pathways.

Furthermore, some benzamide antipsychotics have been shown to bind to GHB-activated receptors in vivo, and GHB itself has demonstrated neuroprotective properties by protecting cells from hypoxia. nih.gov

Table 3: Investigated Neuroprotective Mechanisms of Benzamide Derivatives

| Derivative Class | Investigated Mechanism | Model System | Observed Effect | Reference(s) |

| Benzyloxy benzamide derivatives | Inhibition of PSD95-nNOS protein-protein interaction | Primary cortical neurons, Rat model of MCAO | Protection against glutamate-induced damage, reduction of infarct size. | researchgate.net |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives | Antagonism of NMDA-induced excitotoxicity, Antioxidant activity | Primary cultured rat cortical neuronal cells, In vitro cell-free bioassays | Protection against excitotoxic neuronal cell damage, scavenging of free radicals, inhibition of lipid peroxidation. | |

| Benzamide antipsychotics | Binding to GHB-activated receptors | In vivo | Potential for neuroprotection through mechanisms similar to GHB. | nih.gov |

Structure Activity Relationship Sar and Medicinal Chemistry Design Principles for N 3,5 Dichloro 2 Pyridinyl Benzamide Analogs

Impact of Substituent Modifications on Molecular Activity and Selectivity

The biological activity and selectivity of N-(3,5-dichloro-2-pyridinyl)-benzamide analogs are highly sensitive to modifications at three primary locations: the benzamide (B126) ring, the pyridine (B92270) ring, and the amide linker.

Modifications to the benzamide ring, also referred to as the anilino or phenyl ring in related structures, have a profound effect on the molecule's activity. The nature and position of substituents can influence binding affinity and selectivity. For instance, in a series of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides, the type of aryl carboxamide significantly impacted dopamine (B1211576) D3 receptor (D3R) binding affinity and selectivity over the D2 receptor. nih.gov

Research on similar benzamide-containing structures, such as substituted sulfamoyl benzamidothiazoles, has shown that systematic SAR studies can identify which sites on the scaffold tolerate modification and can lead to more potent compounds. nih.gov In one study, substitutions at position 4 of a benzene (B151609) ring (Ring A) were linked to higher transcriptional activity, while substitutions at position 2 helped with tighter packing and activity. rsc.org The presence of electron-withdrawing groups like fluorine on the benzamide ring has also been shown to be advantageous in certain contexts, such as in 2-phenoxybenzamide (B1622244) analogs with antiplasmodial activity. baranlab.org

The following table summarizes the impact of various substitutions on the benzamide ring based on findings from related compound series.

| Modification | Position | Effect on Activity/Selectivity | Compound Class Example | Reference |

| 2,3-diCl | Phenyl ring | Greater D3R-selectivity compared to 2-OCH3 analogues. | N-aryl carboxamides | nih.gov |

| 2,5-dimethyl | Phenyl ring | Potent NF-κB activation. | Sulfamoyl benzamidothiazoles | nih.gov |

| 4-fluoro | Phenoxy ring | Advantageous for antiplasmodial activity. | 2-Phenoxybenzamides | baranlab.org |

| Removal of fluorine | Phenyl ring | >10-fold loss of potency. | Phenyl ring analogues | mdpi.com |

| OMe substitution | Phenyl ring | >10-fold loss of potency. | Phenyl ring analogues | mdpi.com |

The pyridine ring is a critical component of the N-(3,5-dichloro-2-pyridinyl)-benzamide scaffold, and its modification can lead to significant changes in biological activity. The position of the nitrogen atom within the aromatic ring and the nature of other substituents are key determinants of potency and selectivity. nih.gov

In a study of NNN pincer-type ligands, substitution at the 4-position of the pyridine ring with groups like -OH, -OBn, -H, -Cl, and -NO2 demonstrated that these changes have distinct electronic effects, influencing the molecule's coordination chemistry. drugbank.com For example, electron-donating groups were found to increase the electron density around the metal center in coordinated complexes. drugbank.com In another series of inhibitors, changing the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, while a 3-pyridine analog maintained comparable activity to the lead compound. nih.gov

Furthermore, replacing the pyridine ring with other heterocyclic systems is a common strategy. In one instance, substituting the phenyl ring with a pyridine or pyrimidine (B1678525) ring was shown to improve metabolic stability. acs.org However, in another case, replacing the phenyl with various six-membered heterocycles like pyridine, pyrimidines, pyrazine (B50134), and pyridazine (B1198779) led to a significant loss of potency. mdpi.com

The table below outlines the effects of various modifications to the pyridine ring.

| Modification | Effect on Activity/Selectivity | Compound Class Example | Reference |

| Change from 4-pyridine to 2-pyridine | Loss of activity | 1,3,4-thiadiazole derivatives | nih.gov |

| Change from 4-pyridine to 3-pyridine | Comparable activity | 1,3,4-thiadiazole derivatives | nih.gov |

| Replacement with a pyrimidine ring | Can improve metabolic stability | Pyrazolo[1,5-a]pyrimidine inhibitors | acs.org |

| Replacement with pyridine, pyrimidine, pyrazine, or pyridazine | >10-fold loss of potency | Phenyl ring analogues | mdpi.com |

The amide linker is a crucial structural feature, often essential for maintaining high-affinity binding to the target protein. nih.gov In a series of dopamine D3 receptor ligands, replacing the amide with a methyleneamine linker dramatically reduced D3R binding affinity by over 100-fold, while having a much smaller effect on D2R affinity, thus significantly decreasing D3R selectivity. nih.gov This suggests the carbonyl group of the amide is pivotal for D3R binding. nih.gov

Bioisosteric replacement of the amide group is a common strategy to modulate a compound's properties. In the development of nematicidal benzamides, the amide group was replaced with various bioisosteres, including thioamides, selenoamides, and ureas. nih.gov The thioamide and selenoamide analogs showed excellent activity, comparable to the original benzamide lead compounds, while N-alkylamides and sulfonamides were inactive. nih.gov The triazole group is also recognized as a non-classical bioisostere of the amide, preserving the planar geometry and hydrogen bonding features. nih.gov

Modifications to side chains also play a role in activity. For example, in a series of anti-biofilm agents, the highest activity was observed when the amide linker was positioned meta to a 2-aminopyrimidine (B69317) group. nih.gov

The following table summarizes the impact of modifications to the amide linker and side chains.

| Modification | Effect on Activity/Selectivity | Compound Class Example | Reference |

| Replacement of amide with methyleneamine | >100-fold decrease in D3R affinity, reduced D3R selectivity. | Dopamine D3 receptor ligands | nih.gov |

| Replacement of amide with thioamide | Maintained high nematicidal activity. | Nematicidal benzamides | nih.gov |

| Replacement of amide with selenoamide | Maintained high nematicidal activity. | Nematicidal benzamides | nih.gov |

| Replacement of amide with N-alkylamide or sulfonamide | No significant activity. | Nematicidal benzamides | nih.gov |

| Replacement of amide with triazole | Recognized as a non-classical bioisostere. | Peptidomimetics | nih.gov |

Scaffold Hopping and Bioisosteric Replacement Strategies in Lead Identification

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel lead compounds by modifying the core structure of a known active molecule. patsnap.comnih.gov Scaffold hopping aims to identify new molecular backbones while retaining the essential pharmacophoric features, potentially leading to compounds with improved properties or novel intellectual property. patsnap.comnih.gov Bioisosterism involves the substitution of an atom or group with another that has similar physical or chemical properties, with the goal of enhancing activity, modifying pharmacokinetics, or reducing toxicity. nih.govnih.gov

In the context of benzamide analogs, these strategies have been effectively employed. For instance, a scaffold hopping approach was used to develop new aryl 2-aminopyrimidine analogs as anti-biofilm agents, starting from a known active scaffold. nih.gov Similarly, a scaffold hopping strategy from thienopyrimidine acids led to the identification of potent furano[2,3-d]pyrimidine amide inhibitors of the enzyme Notum. nih.gov Another example is the replacement of a methylpyrazole fragment with a pyrazine in the design of cannabinoid (CB1) receptor antagonists. drugbank.com

Bioisosteric replacement is frequently used to alter specific parts of the molecule. A common example is the replacement of a phenyl ring with a more electron-deficient ring system like pyridine to increase robustness towards metabolic oxidation. acs.orgnih.gov The replacement of the amide bond itself is another key area of exploration. As discussed previously, substituting the amide with groups like thioamides, selenoamides, or triazoles can lead to compounds with retained or improved activity. nih.gov The rationale is that each bioisostere maintains certain geometric and electronic characteristics of the original amide group while altering others, which helps in identifying the features essential for biological activity. nih.gov

Lead Compound Optimization Principles in Early-Stage Drug Discovery Research

Lead optimization is a critical phase in drug discovery that aims to transform a promising lead compound into a viable drug candidate. danaher.comijddd.com This iterative process involves the synthesis and testing of analogs to improve key characteristics such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.comnih.gov The ultimate goal is to enhance therapeutic efficacy while minimizing potential adverse effects. patsnap.com

The optimization process for N-(3,5-dichloro-2-pyridinyl)-benzamide analogs follows several core principles:

Structure-Activity Relationship (SAR)-Directed Optimization : This involves systematically modifying the lead structure based on established SAR data, as detailed in section 6.1. By understanding which functional groups are responsible for activity, researchers can make targeted changes to enhance potency and selectivity. patsnap.comdanaher.com

Improving Pharmacokinetic Properties : Modifications are made to enhance solubility, metabolic stability, and cell permeability. For example, introducing polar functional groups or replacing metabolically labile sites can improve a compound's ADMET profile. patsnap.comnih.gov The use of tertiary amines in the recognition moieties of some benzoic hydroxamates to improve solubility is one such example. nih.gov

Structure-Based Design : When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to guide the design of new analogs that fit more effectively into the binding site. nih.gov

Minimizing Toxicity : Chemical modifications are also aimed at reducing or eliminating toxicity. This can involve removing toxicophores or altering the compound's structure to avoid off-target interactions. danaher.com

The optimization of natural product leads often involves these same principles, with an additional focus on improving chemical accessibility for synthesis. nih.gov